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molecular formula C18H24OS2Si2 B8298067 4,6-Bis(trimethylsilyl)thianthrene 5-oxide CAS No. 135489-45-1

4,6-Bis(trimethylsilyl)thianthrene 5-oxide

Cat. No. B8298067
M. Wt: 376.7 g/mol
InChI Key: BLSXZUVNKIFBKY-UHFFFAOYSA-N
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Patent
US07138075B2

Procedure details

To a stirred solution of 4,6-bis(trimethylsilyl)thianthrene-5-oxide (1.67 g, 4.44 mmole) and acetyl chloride (3.80 mL, 53.2 mmole) in acetone (75 mL), KI (17.00 g, 102.0 mmole) was added. After stirring at room temperature for 2 hrs, solvent was removed in vacuo and the residue was extracted with ether. The extract was washed with water and 1 M Na2S2O3 solution, dried with MgSO4, and the solvent was removed in vacuo to afford yellow oil (1.50 g, 86%). The product was eventually crystallized and used without further purification. mp 90˜91° C. (lit. 95˜96° C.). 1H NMR (300 MHz, CDCl3) δ: 7.47 (dd, 2H, J=7.5, 1.5 Hz), 7.42 (dd, 2H, J=7.5, 1.2 Hz), 7.20 (dd, 2H, J=7.5, 7.5 Hz), 0.46 (s, 18H). 13C NMR (125 MHz, CDCl3) δ: 142.4, 139.8, 134.3, 134.0, 129.6, 126.8, 0.52. HR-MS (ESI): calcd. for C18H24S2Si2+Na 383.0750 [(M+Na)+]. found 383.0747.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:23])([CH3:22])[C:3]1[C:16]2[S:15](=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][C:13]=3[Si:18]([CH3:21])([CH3:20])[CH3:19])[S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.C(Cl)(=O)C>CC(C)=O>[CH3:1][Si:2]([CH3:23])([CH3:22])[C:3]1[C:16]2[S:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][C:13]=3[Si:18]([CH3:21])([CH3:20])[CH3:19])[S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
C[Si](C1=CC=CC=2SC3=CC=CC(=C3S(C12)=O)[Si](C)(C)C)(C)C
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ether
WASH
Type
WASH
Details
The extract was washed with water and 1 M Na2S2O3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[Si](C1=CC=CC=2SC3=CC=CC(=C3SC12)[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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